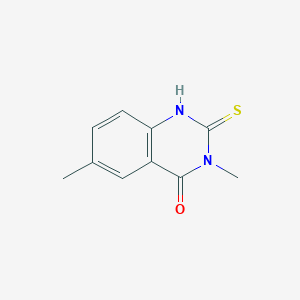
2-mercapto-3,6-dimethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercapto-3,6-dimethylquinazolin-4(3H)-one, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the quinazolinone family of compounds, which are known for their diverse pharmacological properties. In
科学的研究の応用
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to act as an antagonist at the ionotropic glutamate receptor, specifically the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been used to study the role of AMPA receptors in synaptic transmission, synaptic plasticity, and learning and memory. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
作用機序
2-mercapto-3,6-dimethylquinazolin-4(3H)-one acts as an antagonist at the AMPA receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have a high affinity for the AMPA receptor, making it a valuable tool for studying the role of AMPA receptors in synaptic transmission and plasticity.
Biochemical and Physiological Effects
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the frequency and amplitude of excitatory postsynaptic currents mediated by the AMPA receptor. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has also been shown to decrease the release of glutamate from presynaptic terminals. In addition, 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
2-mercapto-3,6-dimethylquinazolin-4(3H)-one has several advantages as a research tool. It has a high affinity for the AMPA receptor, making it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. 2-mercapto-3,6-dimethylquinazolin-4(3H)-one is also readily available and cost-effective, making it a popular choice for many researchers. However, 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has some limitations. It is not selective for the AMPA receptor and can also bind to other ionotropic glutamate receptors. This can make it difficult to determine the specific role of the AMPA receptor in synaptic transmission and plasticity.
将来の方向性
There are several future directions for research involving 2-mercapto-3,6-dimethylquinazolin-4(3H)-one. One area of interest is the potential use of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific role of the AMPA receptor in synaptic transmission and plasticity. Finally, there is a need for further studies to determine the long-term effects of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one on synaptic transmission and plasticity.
合成法
The synthesis of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one involves the reaction of 3,6-dimethylquinoxaline-2-thione with sodium hydroxide and carbon disulfide. The resulting product is then treated with acetic anhydride to yield 2-mercapto-3,6-dimethylquinazolin-4(3H)-one. The synthesis method of 2-mercapto-3,6-dimethylquinazolin-4(3H)-one has been optimized to improve its yield and purity, making it a cost-effective and readily available compound for scientific research.
特性
IUPAC Name |
3,6-dimethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-3-4-8-7(5-6)9(13)12(2)10(14)11-8/h3-5H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXUYCAQINXRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3,6-dimethylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2786908.png)
![N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2786909.png)
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
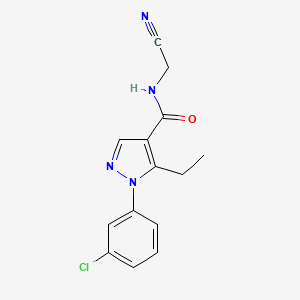
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
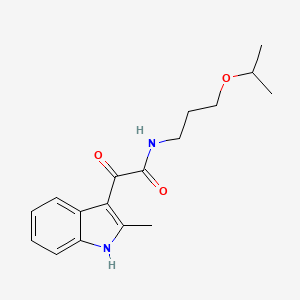
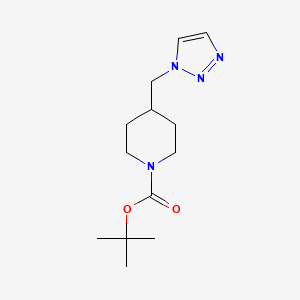
![N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2786921.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)

![1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane](/img/structure/B2786926.png)
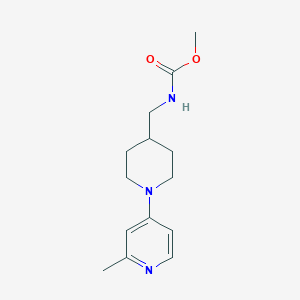
![2-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786930.png)